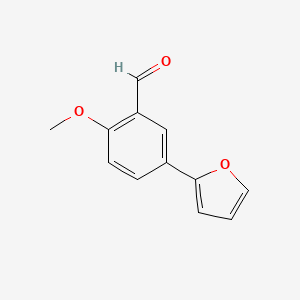

5-(Furan-2-yl)-2-methoxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10O3 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

5-(furan-2-yl)-2-methoxybenzaldehyde |

InChI |

InChI=1S/C12H10O3/c1-14-11-5-4-9(7-10(11)8-13)12-3-2-6-15-12/h2-8H,1H3 |

InChI Key |

XZQUAHSHKYIKSW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CO2)C=O |

Origin of Product |

United States |

Contextualizing the Significance of Furanic and Methoxybenzaldehyde Structural Motifs in Organic Chemistry

The structural and functional importance of 5-(Furan-2-yl)-2-methoxybenzaldehyde is best understood by examining its constituent parts: the furan (B31954) ring and the methoxybenzaldehyde core.

The furan motif is a five-membered aromatic heterocycle containing an oxygen atom. This structural unit is a cornerstone in medicinal chemistry and is found in numerous natural products and synthetic compounds. nih.gov The furan ring is electron-rich, which allows it to participate in a variety of chemical interactions, including hydrogen bonding and π–π stacking, which are crucial for binding to biological targets like enzymes and receptors. ijabbr.comorientjchem.org Its aromaticity lends stability to the molecules that contain it, potentially enhancing their metabolic stability and bioavailability. ijabbr.com Consequently, furan derivatives have been shown to exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. orientjchem.orgijabbr.comutripoli.edu.ly The versatility of the furan scaffold allows for straightforward chemical modification, enabling the synthesis of a wide range of derivatives for structure-activity relationship studies. ijabbr.com

The methoxybenzaldehyde moiety is also a significant structural unit in organic synthesis. Benzaldehyde (B42025) derivatives are foundational materials for creating a diverse range of organic compounds. orientjchem.org The methoxy (B1213986) group (-OCH3) is a strong electron-donating group that influences the electronic properties and reactivity of the benzene (B151609) ring. The aldehyde functional group (-CHO) is highly versatile, serving as a precursor for the synthesis of alcohols, carboxylic acids, imines, and for the construction of new carbon-carbon bonds through reactions like aldol (B89426) condensations and Wittig reactions. Methoxybenzaldehydes, also known as anisaldehydes, are key intermediates in the production of pharmaceuticals, fragrances, and agrochemicals. wisdomlib.orgnih.govgoogle.com The specific substitution pattern in 2-methoxybenzaldehyde (B41997), with the methoxy group ortho to the aldehyde, can introduce steric and electronic effects that are valuable in directing the outcome of synthetic transformations.

Foundational Structural Features and Key Nomenclatural Considerations for the Compound

The structure of 5-(Furan-2-yl)-2-methoxybenzaldehyde is defined by the specific connectivity of its components. A benzaldehyde (B42025) molecule is substituted at the C2 position with a methoxy (B1213986) group and at the C5 position with a furan (B31954) ring. The furan ring itself is connected to the benzene (B151609) ring via its C2 position.

Key Structural Features:

Functional Groups: It possesses three key functional groups: an aldehyde, an ether (methoxy group), and the furan heterocycle. These groups dictate the chemical reactivity of the molecule.

Nomenclatural Considerations: The systematic IUPAC name, This compound , is derived as follows:

Parent Structure: The base of the name is "benzaldehyde," indicating a benzene ring with an aldehyde group.

Substituents on the Benzene Ring:

"2-methoxy" indicates a methoxy (-OCH₃) group is attached to carbon 2 of the benzene ring (with the aldehyde carbon designated as C1).

"5-(Furan-2-yl)" indicates a substituent at carbon 5. This substituent is a furan ring ("furan") connected via its own carbon 2 ("-2-yl").

Below is a table summarizing the key identifiers for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| CAS Number | 885331-59-9 |

Data table is interactively generated based on available chemical information.

Overview of Research Trajectories in Advanced Heterocyclic Synthesis and Functionalization

Direct Synthetic Routes to this compound

The construction of the target molecule, this compound, can be achieved through several strategic approaches. These methods primarily involve forming the critical aryl-furan bond at different stages of the synthesis.

Multi-Step Organic Synthesis Strategies

Comprehensive multi-step syntheses provide a robust framework for constructing this compound, often beginning from simple, commercially available starting materials. A common strategy involves the initial synthesis of a functionalized benzaldehyde (B42025) ring, followed by the introduction of the furan moiety.

A representative multi-step pathway could commence with 2-hydroxy-5-bromobenzaldehyde. The synthesis involves the following key transformations:

Protection of the hydroxyl group : The phenolic hydroxyl group is typically methylated using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., K₂CO₃) to yield 5-bromo-2-methoxybenzaldehyde (B189313). cdnsciencepub.com This step is crucial to prevent side reactions in subsequent steps.

Aryl-Furan Coupling : The resulting 5-bromo-2-methoxybenzaldehyde serves as an ideal substrate for a palladium-catalyzed cross-coupling reaction with a suitable furan-based organometallic reagent, such as furan-2-ylboronic acid (Suzuki coupling) or 2-(tributylstannyl)furan (B54039) (Stille coupling), to form the final product. acs.orgbiosynth.com

Catalytic Cross-Coupling Approaches for Aryl-Furan Linkages

Palladium-catalyzed cross-coupling reactions are among the most efficient and versatile methods for forming carbon-carbon bonds, particularly for linking aromatic and heteroaromatic rings. mdpi.com The Suzuki-Miyaura and Stille couplings are prominently featured in the synthesis of this compound.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating the aryl-furan bond and is often the preferred method due to the stability and low toxicity of the boronic acid reagents. acs.orgnih.gov The general scheme involves the reaction of an aryl halide, such as 5-bromo-2-methoxybenzaldehyde, with furan-2-ylboronic acid. The reaction is catalyzed by a palladium(0) complex, typically generated in situ from a palladium(II) precursor, in the presence of a base. mdpi.comchemicalbook.com Aqueous media can be employed, making the process more environmentally benign. acs.org

Stille Coupling: The Stille coupling provides an alternative route, utilizing an organotin reagent like 2-(tributylstannyl)furan. biosynth.com While effective, the toxicity of the tin byproducts often makes this a less favorable option compared to the Suzuki coupling.

The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction yield and minimizing side products.

| Reaction Type | Aryl Substrate | Furan Reagent | Catalyst/Ligand | Base | Solvent | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Bromo-2-methoxybenzaldehyde | Furan-2-ylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Toluene/Water, Dioxane, DMF | Stable, non-toxic reagents; mild conditions. acs.orgnih.gov | Potential for protodeboronation of the furan boronic acid. nih.gov |

| Stille | 5-Bromo-2-methoxybenzaldehyde | 2-(Tributylstannyl)furan | Pd(PPh₃)₄ | None (or additive) | Toluene, THF | Tolerant of many functional groups. | Toxic organotin byproducts are difficult to remove. nih.gov |

| Hiyama | 5-Bromo-2-methoxybenzaldehyde | 2-(Trimethoxysilyl)furan | [Pd(allyl)Cl]₂/Ligand | TBAF | THF, Dioxane | Low toxicity of silicon byproducts. | Requires an activating agent (e.g., fluoride (B91410) source). |

Strategic Formylation Reactions on Precursor Furan-Phenyl Systems

An alternative synthetic strategy involves forming the aryl-furan linkage first, followed by the introduction of the aldehyde group. This approach begins with the coupling of a simpler methoxy-substituted aryl halide (e.g., 4-bromoanisole) with a furan building block to create 2-(4-methoxyphenyl)furan.

The subsequent formylation can be achieved through methods such as the Vilsmeier-Haack reaction. researchgate.net This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) to introduce an aldehyde group onto the electron-rich phenyl ring. researchgate.net The directing effect of the methoxy (B1213986) and furan substituents would need to be carefully considered to achieve the desired regioselectivity at the position ortho to the methoxy group.

Synthesis of Critical Precursors and Advanced Intermediates

The efficient synthesis of this compound is highly dependent on the availability and purity of its key precursors.

Preparation of Functionalized 2-Methoxybenzaldehyde (B41997) Derivatives

Halogenated 2-methoxybenzaldehydes are pivotal intermediates for cross-coupling reactions. 5-Bromo-2-methoxybenzaldehyde is a particularly important precursor. chemimpex.com

Methods for its synthesis include:

Bromination of 2-methoxybenzaldehyde : Direct bromination can be challenging due to the activating nature of the methoxy and aldehyde groups, potentially leading to multiple products.

Methylation of 5-bromo-2-hydroxybenzaldehyde : A more controlled approach involves the bromination of 2-hydroxybenzaldehyde followed by methylation of the resulting 5-bromo-2-hydroxybenzaldehyde. chemicalbook.com

Demethylation and Bromination : Starting from 2-bromo-5-methoxybenzaldehyde, demethylation using reagents like boron tribromide can yield 2-bromo-5-hydroxybenzaldehyde. chemicalbook.com

The synthesis of 2,5-dimethoxybenzaldehyde (B135726), a related structural analogue, can be achieved by methylating 2-hydroxy-5-methoxybenzaldehyde (B1199172) with dimethyl sulfate. google.comchemicalbook.com

| Compound Name | Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 5-Bromo-2-methoxybenzaldehyde | 2-Hydroxy-5-bromobenzaldehyde | Dimethyl sulfate, K₂CO₃ | Williamson Ether Synthesis | cdnsciencepub.com |

| 5-Bromo-2-hydroxybenzaldehyde | 3-Hydroxybenzaldehyde | Bromine, Dichloromethane | Electrophilic Bromination | chemicalbook.com |

| 6-Bromo-2-methoxybenzaldehyde | 6-Bromo-2-hydroxybenzaldehyde | Methyl iodide, K₂CO₃ | Methylation | cdnsciencepub.com |

| 2-Bromo-5-methoxybenzaldehyde | m-Anisaldehyde | Not specified | Bromination | cdnsciencepub.com |

Synthesis of Key Furan-2-yl Building Blocks and Furfural (B47365) Derivatives

The furan component is typically introduced using organometallic or organoboron reagents derived from furan or furfural. ift.co.zacsic.es Furfural, a renewable platform chemical derived from biomass, is a common starting point for these building blocks. rsc.orgresearchgate.net

Key furan-2-yl building blocks include:

Furan-2-ylboronic acid : This is a cornerstone for Suzuki couplings. cymitquimica.com It can be synthesized from 2-lithiated furan (generated by treating furan with an organolithium reagent like n-butyllithium) followed by reaction with a trialkyl borate (B1201080) and subsequent acidic workup. chemicalbook.com

2-(Tributylstannyl)furan : Used in Stille couplings, this reagent is prepared by reacting 2-lithiated furan with tributyltin chloride. biosynth.com

5-Formyl-2-furylboronic acid : This building block allows for the introduction of a furan ring that is already functionalized with an aldehyde group. Its synthesis can be complex, often requiring protection of the formyl group before metalation and borylation. google.comgoogle.com

The development of efficient synthetic routes to these furan derivatives is critical for their application in constructing complex molecules. frontiersin.org

Green Chemistry Principles in Synthetic Design

The growing emphasis on sustainable practices in chemical synthesis has led to the integration of green chemistry principles in the design of synthetic routes for complex molecules like this compound and its analogues. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. The synthesis of biaryl compounds, which form the structural core of the target molecule, has been a particular focus for the application of greener methodologies.

Key green chemistry strategies applicable to the synthesis of this compound and its structural analogues include the use of renewable feedstocks, the development of energy-efficient reaction conditions, and the implementation of catalytic systems that are both efficient and environmentally benign.

Renewable Feedstocks: The furan moiety, a core component of the target molecule, can be derived from biomass. Lignocellulosic biomass is a plentiful and renewable resource that can be processed to yield platform molecules like furfural and 5-hydroxymethylfurfural (B1680220) (HMF). nih.govresearchgate.net These furanic derivatives serve as versatile starting materials for the synthesis of more complex furan-containing compounds, thereby reducing the reliance on petrochemical feedstocks. rsc.orgosti.gov

Energy Efficiency and Alternative Reaction Conditions: To minimize the energy consumption associated with chemical synthesis, researchers have explored alternative energy sources and reaction conditions. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. acs.orgbeilstein-journals.org This technique is particularly beneficial for reactions that typically require prolonged heating, such as cross-coupling reactions. The application of microwave irradiation can facilitate the synthesis of biaryl compounds, including those containing furan and thiophene (B33073) units, in a more energy-efficient manner. acs.orgrsc.orgepa.gov

Catalysis and Greener Reaction Media: The development of efficient and recyclable catalytic systems is a cornerstone of green chemistry. For the synthesis of this compound, which involves the formation of a carbon-carbon bond between the furan and benzene rings, cross-coupling reactions such as the Suzuki-Miyaura coupling are highly effective. rsc.orgmdpi.com Green approaches to these reactions focus on using low catalyst loadings, employing catalysts that are stable and can be recycled, and conducting the reactions in environmentally friendly solvents like water or ethanol-water mixtures. rsc.orgnih.gov

Furthermore, one-pot synthesis and multicomponent reactions represent another green strategy by reducing the number of separate reaction and purification steps, which in turn minimizes solvent usage and waste generation. rsc.orgnih.govtubitak.gov.tr The synthesis of highly functionalized furans has been achieved through such efficient, one-pot procedures. nih.govtubitak.gov.tr

The following table summarizes selected research findings on the green synthesis of structural analogues of this compound, highlighting the application of these green chemistry principles.

| Reaction Type | Key Green Principles Applied | Catalyst/Conditions | Substrates | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aqueous media, low catalyst loading | Pd(II) complex, K2CO3, EtOH/H2O | 2-(4-bromophenyl)benzofuran and arylboronic acids | Good to excellent | nih.gov |

| C-H Bond Activation/Arylation | Microwave irradiation, low catalyst loading | Pd-PEPPSI-NHC complexes | 2-acetylfuran (B1664036) and aryl bromides | Good | acs.org |

| Alkylation of Furans | Mild reaction conditions, no inert atmosphere | CuBr2 | Furans and benzaldehydes/benzyl (B1604629) alcohols | High | bohrium.com |

| Enynone-Aldehyde Cross-Coupling/Cyclization | Metal-free catalysis, mild conditions | N-Heterocyclic Carbene (NHC) | Ynenones and aldehydes | Up to 90% | organic-chemistry.org |

| Multicomponent Synthesis of Furans | One-pot reaction, catalyst-free | Triethylamine, acetone (B3395972) (solvent), reflux | Arylglyoxals, acetylacetone, and phenols | Excellent | nih.govtubitak.gov.tr |

Transformations Involving the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic synthesis, readily undergoing a variety of transformations.

The reaction of an aldehyde with a primary amine to form an imine, commonly known as a Schiff base, is a fundamental transformation. operachem.comderpharmachemica.com This condensation reaction is typically catalyzed by acid and requires the removal of water to drive the equilibrium toward the product. operachem.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

While specific studies on this compound are not prevalent, the reactivity can be inferred from similar aromatic aldehydes. For instance, furan-2-carboxaldehyde and its derivatives readily react with various amines, such as 2-aminobenzamide (B116534) and sulfanilamide, to form the corresponding Schiff bases. nih.gov Similarly, 2-methoxybenzaldehyde is used in the synthesis of Schiff base ligands. researchgate.net The reaction generally proceeds by refluxing the aldehyde and amine in a solvent like methanol (B129727) or ethanol (B145695), sometimes with a few drops of acetic acid to catalyze the reaction. derpharmachemica.com

Table 1: Examples of Schiff Base Formation with Analogous Aldehydes

| Aldehyde Reactant | Amine Reactant | Catalyst/Solvent | Product Type |

|---|---|---|---|

| Furan-2-carbaldehyde | Ethylene diamine | Acetic acid / Methanol | Bis-Schiff base |

| Furan-2-carboxaldehyde | 2-Aminobenzamide | Not specified | Schiff base |

| 2-Methoxybenzaldehyde | 2-Aminophenol | Not specified | Schiff base |

The aldehyde functionality of this compound is an excellent electrophile for carbon-carbon bond-forming reactions with enolates or other carbon nucleophiles.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aromatic aldehyde, which cannot enolize, with an enolizable ketone or aldehyde in the presence of a base (like NaOH or KOH) or acid catalyst. wikipedia.orgnih.govtaylorandfrancis.com The reaction typically proceeds via a base-catalyzed mechanism to form a β-hydroxy carbonyl compound, which then readily dehydrates to yield an α,β-unsaturated product. magritek.com Studies on furfural show its successful condensation with ketones like acetone over solid base catalysts. osti.gov Similarly, 2,5-dimethoxybenzaldehyde undergoes aldol (B89426) condensation with acetone under basic conditions. orientjchem.org This indicates that this compound would be a suitable substrate for Claisen-Schmidt reactions with various ketones.

Knoevenagel Condensation: This is the reaction of an aldehyde or ketone with an active methylene (B1212753) compound—a compound with two electron-withdrawing groups attached to a CH₂ group (e.g., malonic acid, ethyl acetoacetate, malononitrile). wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. sigmaaldrich.com Research has demonstrated that 5-substituted furan-2-carboxaldehydes undergo efficient Knoevenagel condensation with active methylene compounds like creatinine (B1669602) and indan-1,3-dione, yielding arylidene products. sphinxsai.comdamascusuniversity.edu.sy For example, 5-hydroxymethylfurfural (5-HMF) reacts with ethyl cyanoacetate (B8463686) and malononitrile (B47326) to produce the corresponding furan-2-yl)acrylonitrile derivatives. mdpi.com

Table 2: Examples of Condensation Reactions with Analogous Furan Aldehydes

| Furan Aldehyde | Active Methylene Compound | Catalyst | Product Type |

|---|---|---|---|

| 5-Substituted Furfurals | Creatinine | Piperidine | 5-(5-R-furfurylidene)-creatinine |

| 5-Substituted Furfurals | Indan-1,3-dione | Not specified | 2-(5-substitutefurfurylidene)indane-1,3-dione |

| 5-Hydroxymethylfurfural | Ethyl cyanoacetate | Biogenic Carbonate | (E)-Ethyl 2-cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylate |

Similar to Schiff base formation, aldehydes react with hydrazine (B178648) and its derivatives (such as phenylhydrazine, semicarbazide, and thiosemicarbazide) to form hydrazones. researchgate.net This reaction is a reliable method for characterizing aldehydes and serves as a pathway to synthesize various heterocyclic compounds. The synthesis is generally a condensation reaction carried out in solvents like ethanol or methanol. researchgate.netresearchgate.net For instance, 5-arylfurfurals react with 4-cyanophenylhydrazine hydrochloride to yield 4-[2-((5-arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives. researchgate.net These hydrazone intermediates are valuable precursors for cyclization reactions to form five-membered heterocycles like pyrazoles and pyrazolines.

The aldehyde group can be readily reduced to either a primary alcohol or an amine, depending on the reaction conditions.

Reduction to Alcohols: The conversion of the aldehyde to a primary alcohol, (5-(furan-2-yl)-2-methoxyphenyl)methanol, can be achieved using a variety of reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the carbonyl carbon, and upon workup with water or a mild acid, the corresponding alcohol is formed.

Reductive Amination to Amines: This transformation converts the aldehyde into an amine. The process involves two steps: the initial formation of an imine with a primary or secondary amine, followed by the reduction of the C=N double bond. mdpi.comresearchgate.net A one-pot procedure is often employed where the aldehyde, amine, and a reducing agent are mixed together. The reductive amination of furanic aldehydes like 5-hydroxymethylfurfural (HMF) and 5-acetoxymethylfurfural (AMF) has been successfully demonstrated. nih.gov The condensation with a primary amine in methanol, followed by hydrogenation of the intermediate imine over a catalyst like CuAlOx, yields N-substituted furfuryl amines in excellent yields. researchgate.netnih.gov

The aldehyde group can be oxidized to the corresponding carboxylic acid, 5-(furan-2-yl)-2-methoxybenzoic acid. Various oxidizing agents can accomplish this transformation. A common method for the oxidation of furan aldehydes involves heating in the presence of a solvent, dissolved oxygen, and a catalyst system often composed of cobalt(II) and manganese(II) salts. epo.org For example, 5-(alkoxycarbonyl)furfural can be selectively oxidized to a 5-ester furan-2-carboxylic acid. epo.orggoogle.com Furthermore, biocatalytic methods have emerged as efficient and environmentally friendly alternatives. Enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) has been shown to produce furan-2,5-dicarboxylic acid (FDCA) in high yields at ambient temperature and pressure. nih.govmdpi.com

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle that is significantly more reactive than benzene towards electrophilic aromatic substitution. chemicalbook.com The oxygen atom donates electron density to the ring, activating it for attack by electrophiles. pearson.com

Electrophilic substitution on the furan ring occurs preferentially at the α-positions (C2 and C5) because the carbocation intermediate formed by attack at these positions is better stabilized by resonance. chemicalbook.compearson.com In this compound, the furan ring is attached to the benzaldehyde moiety at its C2 position. This leaves the C5 position as the most activated and sterically accessible site for electrophilic attack. The C3 and C4 positions are significantly less reactive.

Common electrophilic substitution reactions for furan include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com However, due to the high reactivity and acid-sensitivity of the furan ring, these reactions must be carried out under mild conditions to avoid side reactions such as polymerization or ring-opening. For example, nitration is often performed using acetyl nitrate (B79036) (a mixture of nitric acid and acetic anhydride) at low temperatures.

Electrophilic Aromatic Substitution on the Furan Nucleus

The furan ring is a π-electron-rich heterocycle that is significantly more reactive towards electrophiles than benzene. pearson.com This heightened reactivity is due to the participation of the oxygen atom's lone pair in the aromatic system, which increases the electron density of the ring carbons. Electrophilic attack on furan occurs preferentially at the C2 and C5 positions (the α-positions) because the resulting carbocation intermediate (the sigma complex) is more effectively stabilized by resonance, with three contributing resonance structures, compared to attack at the C3 or C4 positions, which yields an intermediate with only two resonance structures. pearson.comquora.com

In this compound, the furan ring is already substituted at the C2 position by the methoxybenzoyl group. Consequently, electrophilic aromatic substitution (EAS) is strongly directed to the vacant C5 position. The existing substituent at C2, being an aromatic ring, does not significantly alter the inherent preference for α-substitution. Standard EAS reactions can be adapted to introduce a variety of functional groups at this position, although mild reaction conditions are often necessary to prevent polymerization or ring-opening, which are common side reactions for highly activated furan rings. pearson.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions at the Furan C5 Position

| Reaction Type | Reagent/Conditions | Expected Product |

| Nitration | Acetyl nitrate (HNO₃/ (CH₃CO)₂O) | 5-(5-Nitro-furan-2-yl)-2-methoxybenzaldehyde |

| Halogenation | Br₂ in dioxane, or NBS in DMF | 5-(5-Bromo-furan-2-yl)-2-methoxybenzaldehyde |

| Sulfonation | SO₃-pyridine complex | 5-(Furan-2-yl-5-sulfonic acid)-2-methoxybenzaldehyde |

| Friedel-Crafts Acylation | Acetic anhydride, SnCl₄ (mild Lewis acid) | 1-(5-(4-Methoxy-3-formylphenyl)furan-2-yl)ethan-1-one |

NBS: N-Bromosuccinimide, DMF: Dimethylformamide

Cycloaddition Reactions of the Furan Moiety

The furan nucleus can function as a 4π-electron component (a diene) in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. nih.gov This reactivity allows for the construction of complex, bridged-ring systems, specifically 7-oxanorbornenes. nih.gov The reaction typically involves an electron-rich furan and an electron-deficient dienophile. The aromaticity of the furan ring means that the Diels-Alder reaction is often reversible, a phenomenon known as the retro-Diels-Alder reaction. researchgate.net

For this compound, the furan ring can react with various dienophiles. The substituent at the C2 position can influence the stereoselectivity and regioselectivity of the cycloaddition. Electron-withdrawing groups on the dienophile, such as esters or nitriles, are typically required for the reaction to proceed efficiently. These reactions provide a powerful route to novel polycyclic architectures derived from the parent molecule. acs.org

Examples of potential cycloaddition reactions include:

Reaction with Maleimides: Forms exo- and endo-adducts, which can be useful in materials science due to the thermal reversibility of the linkage. researchgate.net

Reaction with Dimethyl Acetylenedicarboxylate (DMAD): Leads to an initial cycloadduct that can subsequently aromatize through the loss of the oxygen bridge, yielding a substituted benzene derivative.

Reaction with Benzyne: An intramolecular variant of this reaction has been used to synthesize complex polycyclic aromatic compounds. acs.org

Exploration of Furylogous Reactivity

The concept of vinylogy describes the transmission of electronic effects through a conjugated π-system. "Furylogy" is an extension of this principle, where the furan ring acts as the conjugating spacer. In this compound, the furan ring connects the methoxybenzene moiety to any potential reaction site at the furan's C5 position.

This conjugation means that the electronic nature of the substituents on the benzene ring can influence the reactivity at the distal C5 position of the furan. The methoxy group (-OCH₃) is electron-donating, and the aldehyde group (-CHO) is electron-withdrawing. Their combined electronic influence is transmitted through the furan nucleus, modulating the nucleophilicity of the C5 carbon. Understanding this furylogous relationship is crucial for predicting reactivity in more complex transformations and for designing derivatives where long-range electronic communication is a key feature.

Chemical Modifications of the Methoxybenzene Substructure

Aromatic Substitution Reactions on the Benzene Ring

The methoxybenzene ring of the molecule is polysubstituted, containing a formyl group (-CHO) at C1, a methoxy group (-OCH₃) at C2, and a furan-2-yl group at C5. The outcome of further electrophilic aromatic substitution on this ring is determined by the cumulative directing effects of these substituents.

Methoxy Group (-OCH₃): A powerful activating group that directs incoming electrophiles to the ortho (C3) and para (C1 - occupied) positions. brainly.in

Formyl Group (-CHO): A deactivating group that directs incoming electrophiles to the meta (C3, C5 - occupied) positions. libretexts.org

Furan-2-yl Group: Generally considered an activating, ortho, para-directing group. It directs to the C4 and C6 positions relative to its point of attachment (C5), which corresponds to the C4 and C6 positions of the benzene ring.

The directing effects are summarized below. The available positions for substitution are C3, C4, and C6.

Table 2: Directing Effects of Substituents on the Methoxybenzene Ring

| Substituent | Position | Type | Directing Influence |

| -CHO | C1 | Deactivating | Meta (to C3) |

| -OCH₃ | C2 | Activating (Strong) | Ortho (to C3), Para (blocked) |

| Furan-2-yl | C5 | Activating | Ortho (to C4, C6) |

A competition exists between these directing influences. The methoxy group is one of the strongest activating groups and will strongly favor substitution at its vacant ortho position, C3. masterorganicchemistry.com The aldehyde group also directs to C3. The furan-2-yl group directs to C4 and C6. Given the potent activating nature of the methoxy group, substitution is most likely to occur at the C3 position, which is electronically favored by two of the three substituents. However, reactions at C4 or C6, directed by the furan ring, are also possible, with the precise product distribution depending on the specific electrophile and reaction conditions. Steric hindrance may also play a role, potentially favoring substitution at the less crowded C4 or C6 positions over the C3 position, which is flanked by two substituents. masterorganicchemistry.com

Alkylation and Dealkylation Strategies of the Methoxy Group

The methoxy group is a robust ether linkage, but it can be cleaved (demethylated) under specific, often harsh, conditions to yield the corresponding phenol (B47542). This transformation unlocks a new site for functionalization.

Dealkylation (O-Demethylation): The conversion of the aryl methyl ether to a phenol is a common strategic step in organic synthesis. chem-station.com Several reagents are effective for this purpose. The choice of reagent depends on the tolerance of other functional groups in the molecule, particularly the aldehyde and the acid-sensitive furan ring.

Table 3: Common Reagents for O-Demethylation

| Reagent | Typical Conditions | Mechanism/Notes |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temperature (-78 °C to rt) | A powerful Lewis acid that coordinates to the ether oxygen, followed by nucleophilic attack by bromide on the methyl group. Highly effective but can affect other functional groups. chem-station.com |

| Hydrobromic Acid (HBr) | 48% aqueous HBr, heat | A strong Brønsted acid protonates the ether, followed by Sₙ2 attack by bromide. The high temperature and strong acidity can be detrimental to the furan ring. chem-station.com |

| Aluminum Chloride (AlCl₃) | CH₂Cl₂ or neat, often with a scavenger like ethanethiol | A Lewis acid-based method. Chelation of AlCl₃ between the aldehyde's carbonyl oxygen and the methoxy oxygen may facilitate selective cleavage at the C2 position. chem-station.com |

| Thiolates | Sodium or potassium salts of thiols (e.g., ethanethiol, dodecanethiol) in a polar aprotic solvent (e.g., DMF, NMP) | Nucleophilic demethylation via an Sₙ2 mechanism. Generally milder than Lewis acid methods and may offer better compatibility with the furan ring. |

rt: room temperature, NMP: N-Methyl-2-pyrrolidone

Alkylation: Once the phenol is obtained via demethylation, the resulting hydroxyl group can be re-alkylated to introduce different ether functionalities. The most common method is the Williamson ether synthesis, which involves treating the phenoxide (formed by deprotonating the phenol with a base like NaH or K₂CO₃) with an alkyl halide (e.g., ethyl iodide, benzyl bromide). This strategy allows for the introduction of a wide array of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the signals for the aromatic and furan protons appear in distinct regions of the spectrum. The aldehyde proton is typically observed as a singlet at a significantly downfield chemical shift, usually around δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.

The methoxy group protons appear as a sharp singlet further upfield, generally around δ 3.8-4.0 ppm. The protons on the benzaldehyde ring and the furan ring exhibit characteristic chemical shifts and coupling patterns (doublets, doublets of doublets) that are influenced by their relative positions and the electronic effects of the substituents. For instance, in related methoxybenzaldehyde structures, aromatic protons show distinct splitting patterns that help assign their positions. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) |

| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet (s) |

| Benzene Ring Protons | 7.0 - 8.0 | Multiplets (m) |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The carbonyl carbon of the aldehyde group in this compound is highly deshielded and appears far downfield, typically in the range of δ 190-195 ppm. rsc.org The carbon atom of the methoxy group gives a signal around δ 55-60 ppm. rsc.org

The aromatic and furan carbons produce a series of signals in the δ 110-165 ppm region. The specific chemical shifts are determined by the substitution pattern, with carbons directly attached to the oxygen of the methoxy group and the furan ring appearing at lower field. For example, in 2-methoxybenzaldehyde, the carbon attached to the methoxy group appears at approximately δ 161.5 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound This table is generated based on typical chemical shift values for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 195 |

| Benzene Ring C-OCH₃ | 160 - 165 |

| Benzene Ring C-Furan | 140 - 145 |

| Aromatic & Furan Carbons | 105 - 135 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning ¹H and ¹³C NMR signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the benzaldehyde ring and on the furan ring, helping to trace the connectivity of these spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct one-bond correlations between protons and the carbons they are attached to. columbia.edu This technique would be used to definitively link each proton signal from the benzaldehyde and furan rings to its corresponding carbon signal, confirming the assignments made in the 1D spectra. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two to three bonds. columbia.edu This is crucial for establishing the connectivity between different fragments of the molecule. For the target compound, HMBC would show correlations from the aldehyde proton to the adjacent aromatic carbon, from the methoxy protons to the C2 carbon of the benzaldehyde ring, and critically, between the protons on the furan ring and the C5 carbon of the benzaldehyde ring, confirming the point of attachment between the two ring systems. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A strong, sharp absorption band corresponding to the C=O stretching vibration of the aldehyde group is a key diagnostic feature, typically appearing in the region of 1680-1710 cm⁻¹. researchgate.net The presence of conjugation with the aromatic ring can shift this band to a lower wavenumber. The aromatic C=C stretching vibrations are observed in the 1500-1600 cm⁻¹ region. Vibrations associated with the furan ring also appear in this fingerprint region. researchgate.net

The C-O stretching vibrations from the methoxy ether group are expected to produce strong bands in the 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch) regions. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while the aldehyde C-H stretch gives rise to two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1680 - 1710 |

| Aromatic (C=C) | Stretch | 1500 - 1600 |

| Ether (C-O) | Asymmetric Stretch | 1200 - 1300 |

| Ether (C-O) | Symmetric Stretch | 1000 - 1100 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. For this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other isomers or compounds with the same nominal mass. HRMS is also invaluable for identifying unknown compounds in complex mixtures. ethz.ch The fragmentation pattern observed in the mass spectrum provides structural information, with likely fragmentations including the loss of the aldehyde group (-CHO), the methoxy group (-OCH₃), or cleavage of the bond between the furan and benzene rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic structure, particularly conjugated systems. The structure of this compound contains multiple chromophores, including the benzaldehyde and furan rings, which form an extended conjugated system.

This conjugation is expected to result in strong UV absorptions. Typically, two main absorption bands are observed for such systems. The first, at a shorter wavelength (around 240-300 nm), corresponds to a π → π* electronic transition within the aromatic and furan systems. ijrpas.com A second, longer-wavelength band (around 320-380 nm) can be attributed to the π → π* transition of the larger conjugated system involving the carbonyl group. ijrpas.com A much weaker absorption band, corresponding to the forbidden n → π* transition of the carbonyl group's non-bonding electrons, may also be observed at an even longer wavelength. ijrpas.com The exact position and intensity of these absorption maxima (λmax) are influenced by the solvent polarity.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

For derivatives of this compound, such as the Schiff base (E)-4-{[2-(2-Furylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl acetate, X-ray crystallography has been successfully employed to determine its solid-state conformation. In a study of this derivative, the molecule was synthesized via the condensation reaction of 4-acetoxy-3-methoxybenzaldehyde with 2-furylcarbonylhydrazide. The resulting crystals were subjected to X-ray diffraction analysis to elucidate their structure.

The analysis revealed that the furyl ring and the benzene ring are not coplanar, exhibiting a dihedral angle of 14.63 (10)°. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains. These chains are further connected by weak C—H⋯O interactions, forming corrugated layers. This detailed structural information would not be attainable through other analytical methods.

A summary of the crystallographic data for this representative derivative is presented in the interactive table below.

| Parameter | Value |

| Empirical Formula | C₁₅H₁₄N₂O₅ |

| Formula Weight | 302.28 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 4.9987 (2) |

| b (Å) | 13.4200 (5) |

| c (Å) | 21.5876 (8) |

| V (ų) | 1448.15 (10) |

| Z | 4 |

| Temperature (K) | 296 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed empirical formula. A close correlation between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

In the synthesis and characterization of Schiff bases and their metal complexes, elemental analysis is routinely performed to confirm the successful formation of the target molecules. For instance, in the characterization of new Schiff bases derived from 2,4-dihydroxy benzaldehyde and α-naphthylamine, elemental analysis was a key step in confirming the composition of the resulting metal complexes.

While specific elemental analysis data for this compound was not found, the table below illustrates how such data is typically presented for a related derivative, N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide (HL), and its metal complexes. The close agreement between the calculated and found percentages validates the proposed chemical formulas.

| Compound | Calculated (%) | Found (%) |

| HL (C₁₂H₁₀N₂O₃) | C: 63.71, H: 4.46, N: 12.38 | C: 63.52, H: 4.31, N: 12.25 |

| [Cu(L)₂(H₂O)₂] | C: 50.22, H: 3.86, N: 9.76 | C: 50.01, H: 3.72, N: 9.63 |

| [Ni(L)₂(H₂O)₂] | C: 50.64, H: 3.89, N: 9.84 | C: 50.43, H: 3.75, N: 9.71 |

| [Co(L)₂(H₂O)₂] | C: 50.62, H: 3.89, N: 9.84 | C: 50.41, H: 3.74, N: 9.70 |

| [Zn(L)₂(H₂O)₂] | C: 49.88, H: 3.84, N: 9.69 | C: 49.69, H: 3.70, N: 9.55 |

This rigorous analytical approach, combining the precise structural detail from X-ray crystallography with the compositional confirmation from elemental analysis, is indispensable for the unambiguous characterization of this compound and its derivatives.

Advanced Applications in Chemical Science and Materials Engineering

Role as Essential Synthetic Building Blocks and Intermediates in Complex Organic Synthesis

5-(Furan-2-yl)-2-methoxybenzaldehyde serves as a versatile building block in organic synthesis, primarily due to the reactivity of its aldehyde functional group and the electronic properties of the furan (B31954) and methoxy-substituted benzene (B151609) rings. This compound is a key intermediate in the synthesis of a variety of more complex molecules, including Schiff bases, chalcones, and other heterocyclic systems.

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These reactions are fundamental in the construction of molecules with diverse applications. For instance, Schiff bases derived from furan-2-carboxaldehyde and various amines have been synthesized and investigated for their biological activities. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration.

Furthermore, this compound can participate in Claisen-Schmidt condensation reactions with ketones containing α-hydrogens to yield chalcones, which are α,β-unsaturated ketones. Chalcones are important precursors for the synthesis of flavonoids and other biologically active heterocyclic compounds. The synthesis typically involves treating the aldehyde and a ketone with a base, such as sodium hydroxide. The resulting chalcone (B49325) framework, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a prominent scaffold in medicinal chemistry.

The furan moiety itself can be a precursor to other functionalities. For example, furan rings can undergo oxidation to form reactive intermediates, which can then be used in further synthetic transformations. The presence of the methoxy (B1213986) group on the benzaldehyde (B42025) ring can also influence the reactivity and properties of the resulting molecules. The strategic combination of these functional groups makes this compound a valuable intermediate for creating a diverse array of organic compounds.

Development of Novel Functional Materials

Precursors for Polymer and Oligomer Synthesis

Furan-containing compounds are recognized as important bio-based monomers for the synthesis of polymers and oligomers. While specific studies on the polymerization of this compound are not extensively detailed in the provided results, the general principles of furan-based polymer chemistry suggest its potential as a precursor. Furfural (B47365) and its derivatives are key starting materials for a range of polymeric materials.

The aldehyde functionality allows for polycondensation reactions. For example, the polycondensation of benzaldehyde and furan, catalyzed by proton-exchanged montmorillonite (B579905) clay (Maghnite-H+), has been shown to produce conjugated aromatic polymers like poly[(furan-2,5-diyl)-co-(benzylidene)]. This suggests that this compound could be similarly employed to create novel polymers with specific electronic and thermal properties.

Enzymatic polymerization is another green chemistry approach for producing furan-based polyesters. Monomers like dimethyl 2,5-furandicarboxylate and 2,5-bis(hydroxymethyl)furan are used in these syntheses. While not a direct analogue, the furan ring in this compound provides a structural motif that is amenable to such bio-based polymer syntheses. The development of furan-based oligomer diols with high end-group fidelity has also been reported, highlighting the utility of furan building blocks in creating well-defined oligomeric structures.

Design and Synthesis of Advanced Chromophores and Dyes

The structural framework of this compound, featuring conjugated aromatic and heterocyclic systems, makes it a suitable candidate for the design of chromophores and dyes. The extended π-system, which can be further elongated through chemical modification, is a key characteristic of organic dyes.

Derivatives of this compound, such as chalcones and Schiff bases, often exhibit significant chromophoric properties. Chalcones, synthesized from aromatic aldehydes, are known to be colored compounds and have been investigated for their dyeing capabilities. The synthesis of monoazo disperse dyes, for example, has been achieved using precursors like 2-methoxy-5-nitroaniline, demonstrating that substituted methoxy-benzene derivatives can be integral to dye synthesis. The reaction typically involves diazotization of an aromatic amine followed by coupling with a suitable partner.

The furan moiety also contributes to the electronic properties of potential dyes. Furan-containing compounds have been utilized in the development of sensitizers for dye-sensitized solar cells. The electronic transitions within these conjugated systems (π-π* and n-π*) are responsible for their absorption of light in the UV-visible region. By modifying the substituents on the aromatic and furan rings of this compound, the absorption characteristics of the resulting dyes can be tuned for specific applications.

Advancement in Chemo- and Biosensor Technologies

Derivatives of this compound, particularly Schiff bases, have shown significant promise in the development of chemo- and biosensors. The imine (-C=N-) linkage and the presence of heteroatoms (N, O) in Schiff base ligands allow for effective coordination with metal ions. This interaction often leads to a detectable change in the optical or electrochemical properties of the molecule, forming the basis for a sensor.

For instance, Schiff base complexes have been designed as fluorescent chemosensors for the detection of specific metal ions. The binding of a metal ion to the Schiff base can either enhance or quench its fluorescence, providing a measurable signal. The selectivity of these sensors can be tuned by modifying the structure of the Schiff base ligand.

While direct application of this compound in sensors is not explicitly detailed, the synthesis of furan-based Schiff bases for these purposes is well-documented. For example, a Schiff base formed from the reaction of 2-aminobenzamide (B116534) with furan-2-carboxaldehyde has been synthesized and its interactions studied. The fundamental chemistry of Schiff base formation from aldehydes makes this compound a prime candidate for creating novel sensor molecules. The furan and methoxy-substituted phenyl rings can be further functionalized to enhance selectivity and sensitivity for target analytes.

Catalytic Applications and Catalyst Design

The furan ring system is a valuable platform in catalysis, both as a component of catalysts and as a substrate for catalytic transformations. While specific catalytic applications of this compound are not extensively reported, its derivatives, particularly metal complexes of Schiff bases, have been explored as catalysts.

Schiff base metal complexes are known to catalyze a variety of organic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic activity stems from the ability of the metal center to exist in different oxidation states and to coordinate with substrates, thereby activating them for reaction. The ligand structure, which can be derived from aldehydes like this compound, plays a crucial role in determining the catalyst's efficiency and selectivity.

Furthermore, furan derivatives themselves are products of catalytic processes, often from biomass conversion. The development of catalysts for the efficient synthesis of such furan-based platform molecules is an active area of research. While this compound is more of a downstream product, its synthesis would rely on catalytic methods. The potential for this compound to be used in designing new catalysts lies in its ability to be converted into ligands that can stabilize and modulate the reactivity of catalytically active metal centers. For example, conjugated polymers derived from furan and benzaldehyde have been synthesized using clay-based catalysts, indicating a role for such structures in materials with potential catalytic properties.

Ligand Design for Coordination Chemistry and Metal Complexes

The molecular structure of this compound is well-suited for the design of ligands for coordination chemistry. Through straightforward synthetic modifications, particularly at the aldehyde group, a wide variety of ligands can be prepared. The most common approach is the synthesis of Schiff base ligands through condensation with primary amines.

These Schiff bases can act as chelating ligands, binding to metal ions through the imine nitrogen and another donor atom, often an oxygen or sulfur atom from a substituent on the amine or aldehyde precursor. The resulting metal complexes have diverse geometries and electronic properties, which are dictated by the nature of the metal ion and the ligand framework.

For example, Schiff bases derived from furan-2-carbaldehyde and its derivatives have been used to synthesize complexes with transition metals like Cu(II), Ni(II), Co(II), and Zn(II). Spectroscopic studies of these complexes reveal that the ligand coordinates to the metal ion in a bidentate or polydentate fashion. The furan oxygen is generally not involved in coordination. The complexes of furan-2-aldehyde thiosemicarbazone, for instance, coordinate through the azomethine nitrogen and thiolate sulfur atoms. The resulting metal complexes have been investigated for their biological activity and other properties. The versatility of Schiff base formation allows for the creation of a vast library of ligands from this compound, each capable of forming unique metal complexes with potentially interesting magnetic, optical, or catalytic properties.

In Vitro Biological Activity of 5 Furan 2 Yl 2 Methoxybenzaldehyde Derivatives: Mechanistic Insights and Structure Activity Relationships

In Vitro Antimicrobial Efficacy of Synthesized Derivatives

The modification of the furan (B31954) scaffold has led to the development of novel derivatives with significant antimicrobial properties against a range of pathogenic bacteria and fungi. ijabbr.com

Derivatives containing the furan moiety have been extensively evaluated for their antibacterial potential against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, a series of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives showed moderate activity against several standard test strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. zsmu.edu.ua Structure-activity relationship studies revealed that the introduction of specific alkyl radicals, such as isopropyl and isobutyl groups, into the ester structure of these molecules led to a marked increase in activity against S. aureus ATCC 25923. zsmu.edu.ua

Similarly, 5-nitrofuran derivatives, such as Furazolidone (FZD), are known for their broad-spectrum antibacterial effects. nih.gov Modifications at the N-α position of FZD have yielded analogues with enhanced activity against S. aureus, E. coli, and Helicobacter pylori. nih.gov Another study on naphtho[2,1-b]furan (B1199300) derivatives reported that synthesized compounds exhibited excellent antibacterial activity against both Gram-positive (Streptococci, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas) bacteria when tested using the agar (B569324) diffusion method. researchgate.net

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity/Finding | Reference |

|---|---|---|---|

| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus ATCC 25923 | Introduction of isopropyl and isobutyl radicals in the ester structure sharply increased activity. | zsmu.edu.ua |

| 5-Nitrofuran (FZD) derivatives | S. aureus, E. coli, H. pylori | Several synthesized analogues showed activity superior to the parent drug. | nih.gov |

| Naphtho[2,1-b]furan derivatives | Gram-positive & Gram-negative bacteria | Compounds showed excellent results in antibacterial screening. | researchgate.net |

| 3-Aryl-3(furan-2-yl) propanoic acid derivatives | Escherichia coli | One compound inhibited growth with a MIC of 64 µg/mL. | ijabbr.com |

The antifungal properties of furan and benzaldehyde (B42025) derivatives have also been a subject of investigation. Several benzaldehydes, particularly those with an ortho-hydroxyl group in the aromatic ring, have been identified as having potent antifungal activity. nih.gov Their mechanism is suggested to involve the disruption of cellular antioxidation. nih.gov For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) demonstrated a strong inhibitory effect against the growth of Fusarium graminearum, a major agricultural pathogen. frontiersin.org Its mechanism of action appears to target the cell membrane, causing lipid peroxidation and oxidative stress. frontiersin.org

Studies on 5-nitro-2-furfurylidene derivatives showed that several compounds exhibited high activity against the yeast Candida albicans at a concentration of 100μg. researchgate.net The presence of a 2-aminobenzothiazole (B30445) moiety and an acetamido group on the 5-nitrofuran structure appeared to be important for the observed antifungal effects. researchgate.net Furthermore, 2-acyl-1,4-benzohydroquinone derivatives were found to be potent antifungals against various Candida and filamentous fungi strains, with 2-octanoylbenzohydroquinone showing MIC values ranging from 2 to 16 μg/mL, comparable to amphotericin B against certain strains. mdpi.com

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity (MIC/Finding) | Reference |

|---|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | Fusarium graminearum | Strong inhibition of mycelial growth; targets the cell membrane. | frontiersin.org |

| 5-Nitro-2-furfurylidene derivatives | Candida albicans | High activity observed at 100μg concentration. | researchgate.net |

| 2-Octanoylbenzohydroquinone | Candida krusei, Rhizopus oryzae | MIC values of 2 and 4 μg/mL, respectively. | mdpi.com |

| Dihydropyrrole derivative | Candida spp., Aspergillus spp. | MIC90 ranged from 21.87 to 43.75 µg/mL. | nih.gov |

In Vitro Anti-inflammatory Properties of Related Compounds

Furan derivatives have been reported to possess significant anti-inflammatory effects, mediated through various molecular pathways. ijabbr.comdovepress.com These properties are often linked to the antioxidant capabilities of the compounds. dovepress.com

The anti-inflammatory action of furan derivatives is multifaceted. Mechanistic studies indicate that these compounds can suppress the production of pro-inflammatory cytokines like TNF-α, as well as enzymes such as lipoxygenases (LOXs) and inducible nitric oxide synthase (iNOS). dovepress.com They are also capable of inhibiting key signaling pathways, including NF-κB and MAPKs, which are central to the inflammatory response. dovepress.com

In Vitro Antioxidant Activity and Radical Scavenging Capabilities

The antioxidant potential of furan derivatives is a well-documented aspect of their biological profile. ijabbr.comdovepress.com This activity is largely attributed to the electron-donating ability of the furan ring, which allows it to scavenge free radicals effectively. dovepress.com

Various in vitro assays have been employed to quantify the radical scavenging capabilities of these compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used for this purpose. nih.gov Studies on 5-hydroxymethylfurfural (B1680220) (5-HMF) have shown that it exhibits antioxidant activity by scavenging both ABTS and DPPH free radicals in a dose-dependent manner. nih.gov Similarly, certain naphtho[2,1-b]furan derivatives have demonstrated potent radical scavenging activity, with percentage inhibition values reaching up to 90.20% in the DPPH assay at a concentration of 150 µg/ml. scispace.com The structure-activity relationship suggests that the antioxidant capacity is closely related to the substitution pattern on the aromatic rings. researchgate.net For instance, furan hybrid molecules H3 (IC50: 77.75 µg/mL) and H4 (IC50: 71.72 µg/mL) showed stronger antioxidant activity compared to other synthesized compounds in one study, though they were less potent than standards like ascorbic acid. psecommunity.org

| Compound/Derivative Class | Assay | Result (IC50 / % Inhibition) | Reference |

|---|---|---|---|

| Furan hybrid molecules (H3, H4) | DPPH | IC50: 77.75 µg/mL and 71.72 µg/mL | psecommunity.org |

| Pyrazolo-pyridine analogue | DPPH | IC50: 194.06 ± 7.88 µg/mL | mdpi.com |

| Naphtho[2,1-b]furan derivatives | DPPH | Up to 90.20% inhibition at 150 µg/mL | scispace.com |

| 5-Hydroxymethylfurfural (5-HMF) | ABTS & DPPH | Dose-dependent radical scavenging activity | nih.gov |

Other Reported In Vitro Biological Activities of Derivatives

Beyond their antimicrobial, anti-inflammatory, and antioxidant effects, furan-containing scaffolds are associated with a variety of other biological activities. ijabbr.comijabbr.com

Antiproliferative/Cytotoxic Activity: Several studies have highlighted the potential of furan derivatives as anticancer agents. 5-Hydroxymethylfurfural (5-HMF) has been shown to possess antiproliferative activity, particularly against human melanoma A375 cells, by inducing apoptosis and cell cycle arrest at the G0/G1 phase. nih.govresearchgate.net Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives have also been studied for cytotoxicity against cancer cell lines such as HeLa, HepG2, and Vero, with one amine derivative showing an IC50 of 62.37 µg/mL against HeLa cells. researchgate.net

Enzyme Inhibition: Certain furan derivatives have been identified as inhibitors of specific enzymes. For example, 3-(3-methylphenyl) furan-2(5H)-one exhibited potent urease inhibitory activity. ijabbr.com Additionally, essential oils containing furan-related monoterpenes have shown tyrosinase inhibition, with IC50 values around 27.51 ± 0.03 μg/mL. mdpi.com

Anti-ulcer Activity: The furan scaffold has also been implicated in potential treatments for peptic ulcer disease. ijabbr.com

The diverse biological profile of furan derivatives underscores their importance as a versatile scaffold in the design and development of new therapeutic agents. ijabbr.com

Antiproliferative Activity in Specific Cell Lines

The potential of 5-(Furan-2-yl)-2-methoxybenzaldehyde derivatives as antiproliferative agents has been investigated against various human cancer cell lines. Chalcones, a class of compounds that can be synthesized from benzaldehyde derivatives, have shown promise in this area. researchgate.netjocpr.com

One area of investigation involves the synthesis of chalcone-like molecules, specifically (E)-3-(substitutedphenyl)-1-hetrylprop-2-en-1-ones, derived from the condensation of 2-acetylfuran (B1664036) with substituted benzaldehydes. researchgate.net While a direct link to this compound is not explicitly detailed in this specific study, the general findings on related structures provide context. For instance, certain chalcone (B49325) derivatives have demonstrated promising anticancer activity against cell lines such as HL-60 (human promyelocytic leukemia), MOLT-4 (human acute lymphoblastic leukemia), PC-3 (human prostate cancer), and HeLa (human cervical cancer). researchgate.net

Another study focused on licochalcone A-inspired chalcones, where modifications were made to the core structure to enhance antiproliferative potency in prostate cancer cells. nih.gov This research involved the synthesis of chalcones from a substituted 2-methoxybenzaldehyde (B41997) derivative, highlighting the importance of the methoxy (B1213986) group in the benzaldehyde ring for biological activity. nih.gov The antiproliferative effects were evaluated in both androgen receptor-positive (LNCaP and 22RV1) and androgen receptor-negative (PC-3 and DU145) prostate cancer cell lines. nih.gov

The following table summarizes the antiproliferative activity of some chalcone derivatives, providing a general view of the potential of this class of compounds.

| Compound Type | Cell Line | Activity |

|---|---|---|

| Chalcone-like molecules | HL-60, MOLT-4, PC-3, HeLa | Promising anticancer activity |

| Licochalcone A-inspired chalcones | LNCaP, 22RV1, PC-3, DU145 | Evaluated for antiproliferative potency |

Antimalarial Activity

The search for new antimalarial agents is a critical area of research due to the emergence of drug-resistant strains of Plasmodium falciparum. nih.govpensoft.net Chalcones have been identified as a class of compounds with potential antimalarial properties. nih.govpensoft.net

Studies have been conducted on the synthesis and antimalarial efficacy of various chalcones. For example, a series of ten chalcones with different substitution patterns were synthesized and evaluated against both chloroquine-sensitive (MRC-2) and chloroquine-resistant (RKL-9) strains of P. falciparum. nih.gov The results indicated that some of these compounds exhibited significant antimalarial activity, with IC50 values in the range of 0.10-0.40 µg/mL for the sensitive strain and 0.14-0.55 µg/mL for the resistant strain. nih.gov

Furthermore, research into pyridine-based chalcone derivatives has also shown promising results. pensoft.net In one study, chalcones synthesized from various pyridine (B92270) carbaldehydes and methoxyacetophenones were tested against P. falciparum 3D7 (chloroquine-sensitive) and FCR3 (chloroquine-resistant) strains. pensoft.net One of the derivatives, 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one, displayed notable antimalarial activity with IC50 values of 0.48 µg/mL against the 3D7 strain and 0.31 µg/mL against the FCR3 strain. pensoft.net This highlights the potential influence of the methoxy group on the benzaldehyde ring in conferring antimalarial properties.

The table below presents data on the antimalarial activity of certain chalcone derivatives.

| Compound Type | P. falciparum Strain | IC50 Range (µg/mL) |

|---|---|---|

| Substituted Chalcones | MRC-2 (sensitive) | 0.10-0.40 |

| RKL-9 (resistant) | 0.14-0.55 | |

| 1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one | 3D7 (sensitive) | 0.48 |

| FCR3 (resistant) | 0.31 |

Elucidation of Structure-Activity Relationships (SAR) for Biological Responses

Understanding the relationship between the chemical structure of a compound and its biological activity is crucial for the design of more potent and selective therapeutic agents. For chalcone derivatives, several structural features have been identified as important for their antiproliferative and antimalarial activities.

In the context of antiproliferative activity, the substitution pattern on the aromatic rings of the chalcone scaffold plays a significant role. researchgate.net For the licochalcone A-inspired derivatives, the presence and nature of substituents on the benzaldehyde ring were found to influence their potency against prostate cancer cells. nih.gov

Regarding antimalarial activity, the position of substituents on the chalcone backbone is a key determinant. For instance, in the study of pyridine-based chalcones, the positioning of the methoxy group on the acetophenone-derived ring and the nitrogen atom in the pyridine ring significantly influenced their efficacy against P. falciparum. pensoft.net Specifically, the 2-methoxy and 2-pyridine substitution pattern was found to be crucial for enhanced antimalarial activity. pensoft.net The mechanism of action for some antimalarial chalcones is believed to involve the inhibition of hemozoin formation, similar to the action of chloroquine. nih.gov

Future Research Directions and Emerging Paradigms for 5 Furan 2 Yl 2 Methoxybenzaldehyde

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of de novo drug design and molecular discovery. bham.ac.uk These computational approaches can navigate the vast chemical space to identify novel structures with desired properties, significantly accelerating the design-synthesis-test cycle. researchgate.net For 5-(Furan-2-yl)-2-methoxybenzaldehyde, AI and ML can be instrumental in predicting biological activities, pharmacokinetic profiles, and material properties of its derivatives.

Generative models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on large datasets of known furan-containing compounds to generate novel molecular structures that are synthetically accessible and possess optimized characteristics. nih.govcrimsonpublishers.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models powered by machine learning can predict the therapeutic potential of newly designed analogues against specific biological targets, guiding synthetic efforts toward the most promising candidates. bham.ac.uk This data-driven approach minimizes trial-and-error experimentation and facilitates a more efficient exploration of the chemical space around the this compound core.

Table 1: Application of AI/ML Models in Compound Design

| AI/ML Technique | Application in Drug Discovery | Relevance for this compound |

|---|---|---|

| Deep Learning (DL) | Development of QSAR models to predict properties like affinity and toxicity. bham.ac.uk | Predicting the biological activity and potential toxicity of novel derivatives. |

| Generative Adversarial Networks (GANs) | Generation of novel, non-repetitive molecules with desired criteria. crimsonpublishers.com | Designing new compounds based on the core structure with potentially enhanced properties. |

| Recurrent Neural Networks (RNNs) | Used in de novo drug design to generate molecular structures. bham.ac.uk | Creating synthetically feasible derivatives for further investigation. |

| Support Vector Machine (SVM) | Classifying compounds based on selected features to derive a hyperplane. crimsonpublishers.com | Separating potentially active from inactive derivatives based on structural features. |

Exploration of Advanced Catalytic Systems for Sustainable Synthesis

The development of green and sustainable synthetic routes is a paramount goal in modern chemistry. frontiersin.org Future research on this compound will likely focus on advanced catalytic systems that offer high efficiency, selectivity, and environmental compatibility. The synthesis of related 5-phenyl-2-furaldehyde (B76939) has been achieved through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, indicating a promising avenue for the synthesis of the title compound. researchgate.net

The exploration of heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), could provide reusable and easily separable systems for the key synthetic steps. frontiersin.org These materials can offer high thermal and chemical stability. frontiersin.org Additionally, the use of ionic liquids as catalysts or reaction media is another emerging area, as they can enhance reaction rates and facilitate product separation in the synthesis of furan (B31954) derivatives. frontiersin.org Biocatalysis, employing enzymes to perform specific chemical transformations, represents another frontier for the sustainable synthesis of this compound and its derivatives, offering unparalleled selectivity under mild reaction conditions. A green and intrinsically safe pathway for synthesizing diisocyanates containing a furan ring from 5-hydroxymethylfurfural (B1680220) has been proposed, highlighting the trend towards safer chemical processes. rsc.org

Rational Design of Next-Generation Derivatives with Tunable Properties

The structural scaffold of this compound offers numerous opportunities for chemical modification to fine-tune its physicochemical and biological properties. The rational design of next-generation derivatives will be guided by a deep understanding of structure-activity relationships (SAR). For instance, in related benzofuran (B130515) derivatives, the position of substituents on the aromatic rings significantly influences their biological activity. smolecule.comnih.gov

Systematic modifications of the furan and benzaldehyde (B42025) moieties can be explored. For example, introducing different substituents at the 5-position of the furan ring or altering the substitution pattern on the benzaldehyde ring could modulate electronic properties, steric hindrance, and hydrogen bonding capacity. This, in turn, can affect the molecule's interaction with biological targets or its performance in material science applications. The synthesis of various furan-based derivatives has demonstrated the feasibility of creating a diverse chemical library for screening. mdpi.comresearchgate.net The goal is to develop a portfolio of compounds with a range of properties, from potent biological agents to specialized materials with unique optical or electronic characteristics.

Synergistic Combination of Theoretical Predictions and Experimental Validation

The integration of computational chemistry with experimental synthesis and characterization is a powerful paradigm for modern chemical research. Theoretical methods, particularly Density Functional Theory (DFT), can provide profound insights into the molecular structure, electronic properties, and reactivity of this compound. nih.gov Such calculations can predict spectroscopic signatures (e.g., NMR, IR) which can then be compared with experimental data for structural confirmation. researchgate.net

Molecular docking studies can be employed to predict the binding modes and affinities of designed derivatives with specific protein targets, thereby guiding the selection of candidates for synthesis and biological evaluation. smolecule.comnih.gov This computational pre-screening saves significant resources. The theoretical findings must then be rigorously validated through experimental work. The synthesis of predicted compounds, followed by their spectroscopic characterization and biological or materials testing, completes the iterative cycle of design, prediction, and validation, leading to a more rapid and informed discovery process. Studies on the photochemical coupling reaction between furan and benzaldehyde have utilized DFT methods to understand reaction intermediates and stereoselectivity, showcasing the predictive power of these theoretical tools. researchgate.net

Table 2: Theoretical vs. Experimental Approaches

| Approach | Methods | Key Insights Provided |

|---|---|---|

| Theoretical | Density Functional Theory (DFT), Molecular Docking, Molecular Dynamics (MD) Simulations. nih.govresearchgate.net | Optimized geometry, electronic structure, vibrational frequencies, reaction mechanisms, binding affinity to biological targets. nih.govresearchgate.net |

| Experimental | NMR Spectroscopy, IR Spectroscopy, Mass Spectrometry, X-ray Crystallography, In vitro biological assays. researchgate.netresearchgate.net | Structural confirmation, identification of functional groups, determination of molecular weight, 3D structure, biological activity. |

Expanding Applications in Niche Areas of Materials Science and Chemical Biology

While much of the focus on furan-containing compounds has been in medicinal chemistry, the unique electronic and structural features of this compound make it an attractive candidate for applications in materials science and chemical biology. The furan ring is a key component in the synthesis of various polymers and dyes. mdpi.com The conjugated system of the title compound could be exploited for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its derivatives could also be explored as building blocks for porous organic polymers or coordination polymers with potential applications in gas storage or catalysis.

In chemical biology, derivatives of this compound could be designed as fluorescent probes to visualize specific cellular components or processes. By incorporating fluorophores or reactive moieties, these molecules could serve as tools to study biological systems with high spatial and temporal resolution. The inherent biological activity of the furan scaffold suggests that these compounds could also be developed as chemical probes to modulate the function of specific proteins or pathways, thereby helping to elucidate complex biological mechanisms. smolecule.com The versatility of 5-hydroxymethylfurfural (HMF), a related biomass-derived platform chemical, in being converted to useful chemicals like 2,5-furandimethanol (B16202) (FDM) for polymer production, underscores the potential of furan derivatives in creating advanced materials. nih.gov

Q & A